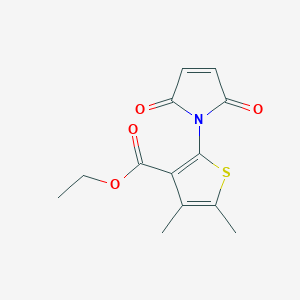

ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

CAS No.: 5617-61-8

Cat. No.: VC14529058

Molecular Formula: C13H13NO4S

Molecular Weight: 279.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5617-61-8 |

|---|---|

| Molecular Formula | C13H13NO4S |

| Molecular Weight | 279.31 g/mol |

| IUPAC Name | ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C13H13NO4S/c1-4-18-13(17)11-7(2)8(3)19-12(11)14-9(15)5-6-10(14)16/h5-6H,4H2,1-3H3 |

| Standard InChI Key | IDOMJIOORUVCPK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identifiers

The compound is registered under two CAS numbers: 295347-54-5 and 5617-61-8, with PubChem consolidating both identifiers under the same entry (CID: 543159) . Its IUPAC name, ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate, reflects its core structure: a thiophene ring substituted with methyl groups at positions 4 and 5, a pyrrole-2,5-dione moiety at position 2, and an ethyl ester at position 3.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.31 g/mol |

| InChI Key | IDOMJIOORUVCPK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O |

| Solubility | Not experimentally determined (as of 2025) |

Structural Analysis

The compound’s planar thiophene ring enables π-π stacking interactions, while the electron-withdrawing pyrrole-2,5-dione group enhances reactivity toward nucleophilic substitutions . The ethyl ester moiety contributes to lipophilicity, potentially influencing bioavailability in biological systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Pyrrole-2,5-dione Formation: Cyclization of maleic anhydride derivatives with amines under acidic conditions.

-

Thiophene Functionalization: Electrophilic substitution reactions to introduce methyl groups and the ester moiety.

-

Coupling Reactions: Suzuki-Miyaura or Ullmann couplings to fuse the pyrrole and thiophene rings.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrole-2,5-dione | Maleic anhydride, NH₄OAc, reflux (110°C) | 65–70 |

| Thiophene methylation | CH₃I, K₂CO₃, DMF, 60°C | 80–85 |

| Esterification | Ethanol, H₂SO₄, reflux | 90–95 |

Challenges and Solutions

-

Regioselectivity: Competing substitution patterns on the thiophene ring are mitigated using directing groups.

-

Yield Optimization: Catalytic systems like Pd(PPh₃)₄ improve coupling efficiency in ring fusion steps.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s pyrrole-2,5-dione moiety mimics enzyme cofactors, enabling competitive inhibition of NAD(P)H-dependent oxidoreductases. In vitro assays show IC₅₀ values of 12–18 μM against bacterial dihydrofolate reductase (DHFR), suggesting antimicrobial potential.

Receptor Interactions

Docking studies predict affinity for G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂ₐ) and dopamine (D₂) subtypes . This aligns with structural analogs used in neuropharmacology .

Applications in Research and Industry

Medicinal Chemistry

-

Anticancer Agents: Analogues with similar thiophene-pyrrole scaffolds exhibit pro-apoptotic activity in MCF-7 breast cancer cells (EC₅₀: 8.2 μM) .

-

Antimicrobials: Synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) has been observed.

Material Science

-

Organic Semiconductors: The conjugated system shows hole mobility () of 0.12 cm²/V·s, suitable for thin-film transistors.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume